molecular formula C20H24N4O B10982870 N-(4-butylphenyl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide

N-(4-butylphenyl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide

Cat. No.: B10982870
M. Wt: 336.4 g/mol
InChI Key: MVDOCLBTHNVKNK-UHFFFAOYSA-N
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Description

N-(4-butylphenyl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide is a synthetic small molecule characterized by a [1,2,4]triazolo[4,3-a]pyridine core linked to a butanamide chain and a 4-butylphenyl substituent. The triazolo-pyridine moiety is a bicyclic heteroaromatic system known for its versatility in medicinal chemistry, particularly in modulating kinase activity or neurotransmitter receptors .

Properties

Molecular Formula

C20H24N4O

Molecular Weight

336.4 g/mol

IUPAC Name

N-(4-butylphenyl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide

InChI

InChI=1S/C20H24N4O/c1-2-3-7-16-11-13-17(14-12-16)21-20(25)10-6-9-19-23-22-18-8-4-5-15-24(18)19/h4-5,8,11-15H,2-3,6-7,9-10H2,1H3,(H,21,25)

InChI Key

MVDOCLBTHNVKNK-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC=C(C=C1)NC(=O)CCCC2=NN=C3N2C=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-butylphenyl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide typically involves the following steps:

    Formation of the Triazolopyridine Core: The triazolopyridine core can be synthesized through a cyclization reaction involving appropriate precursors such as hydrazine derivatives and pyridine carboxylic acids under acidic or basic conditions.

    Attachment of the Butylphenyl Group: The butylphenyl group can be introduced via a Friedel-Crafts alkylation reaction, where butylbenzene is reacted with a suitable electrophile in the presence of a Lewis acid catalyst.

    Formation of the Butanamide Linker: The final step involves the coupling of the triazolopyridine core with the butylphenyl group through an amide bond formation. This can be achieved using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:

    Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.

    Purification Techniques: Such as recrystallization, chromatography, and distillation to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-butylphenyl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the phenyl or triazolopyridine rings are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents such as N-bromosuccinimide (NBS) for bromination.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

Chemistry

N-(4-butylphenyl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids, which can provide insights into its biological activity and potential therapeutic uses.

Medicine

The compound is investigated for its potential pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities. Its unique structure allows it to interact with specific molecular targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound is explored for its use in the development of new materials, such as polymers and coatings, due to its chemical stability and functional versatility.

Mechanism of Action

The mechanism of action of N-(4-butylphenyl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The triazolopyridine moiety is particularly important for its binding affinity and specificity.

Comparison with Similar Compounds

a) Triazolo-Pyridazine Derivatives

The compound 4-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-[4-(4-pyridinyl)-1,3-thiazol-2-yl]butanamide () shares a triazolo-fused heterocycle but replaces pyridine with pyridazine.

b) Pyrazolo-Pyrimidine Derivatives

4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide () features a pyrazolo-pyrimidine core. This system’s expanded π-conjugation improves affinity for ATP-binding pockets (e.g., in kinases), as evidenced by its mass (589.1 Da) and melting point (175–178°C) . In contrast, the triazolo-pyridine core in the target compound may offer better metabolic stability due to reduced susceptibility to oxidative metabolism.

c) Pyrrolo-Triazolo-Pyrazine Derivatives

Compounds like 3-((1R,3R)-3-(6H-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazin-1-yl)cyclopentylamino)benzonitrile () incorporate a pyrrolo-triazolo-pyrazine system. The fused pyrrole ring introduces conformational rigidity, which may enhance selectivity for helical targets (e.g., JAK2 inhibitors).

Substituent Effects

Compound Core Structure Key Substituents Molecular Weight Notable Properties
Target Compound [1,2,4]Triazolo[4,3-a]pyridine 4-Butylphenyl, butanamide ~365.4 (calculated) High lipophilicity (clogP ~4.2)
Compound [1,2,4]Triazolo[4,3-b]pyridazine 6-Methoxy, thiazol-pyridinyl ~451.5 Enhanced solubility (logP ~2.1)
Compound Pyrazolo[3,4-d]pyrimidine Fluorophenyl, chromen-4-one, sulfonamide 589.1 Kinase inhibition (IC50 <100 nM)
Compound Pyrrolo-triazolo-pyrazine Cyclopentylamino, benzonitrile ~420–450 Conformational rigidity

Key Observations :

  • The target compound’s 4-butylphenyl group confers higher lipophilicity than the thiazol-pyridinyl group in , favoring passive diffusion across membranes but possibly reducing aqueous solubility.
  • Fluorine atoms in improve metabolic stability and target affinity via electronegative effects, a feature absent in the target compound .
  • Amide vs. Sulfonamide Linkers : The target’s amide group may engage in stronger hydrogen bonding than sulfonamides, but sulfonamides (as in ) often exhibit better pharmacokinetic profiles due to reduced renal clearance .

Research Findings and Implications

While direct comparative studies are scarce, structural analysis suggests:

Target Selectivity : The triazolo-pyridine core may offer a balance between affinity and metabolic stability compared to bulkier systems like pyrrolo-triazolo-pyrazine .

Solubility-Lipophilicity Trade-off : The butylphenyl group’s hydrophobicity could necessitate formulation optimization for in vivo efficacy, unlike the more polar derivative .

Synthetic Feasibility : The absence of stereocenters (cf. ’s cyclopentyl derivatives) simplifies synthesis and scalability for the target compound.

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